molecular formula C18H18N6O2 B2620763 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-28-5

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B2620763
CAS No.: 440332-28-5
M. Wt: 350.382
InChI Key: VABOYDZXNJNPCY-UHFFFAOYSA-N
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Description

The compound 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a heterocyclic molecule featuring a benzotriazinone core fused with a pyridinylpiperazine moiety via a 2-oxoethyl linker. The pyridinylpiperazine group enhances solubility and binding affinity to biological targets due to its basic nitrogen atoms and aromatic pyridine ring.

Properties

IUPAC Name

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABOYDZXNJNPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, followed by the introduction of the piperazine and pyridine substituents. Key steps may include:

    Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.

    Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine ring, which can be accomplished through palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H30N4O2
  • IUPAC Name : 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
  • SMILES Notation : CC(C)N(C(CCCC1)C1=C1CC(N(CC2)CCN2c2ncccc2)=O)C1=O

This compound features a benzotriazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The benzotriazine scaffold has been explored for its anticancer potential. Compounds related to 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one have demonstrated cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .

Neuropharmacological Effects

The incorporation of piperazine and pyridine moieties in the structure suggests potential neuropharmacological applications. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, indicating a possible role in treating neurological disorders .

Example Synthesis Pathway

A typical synthetic route may involve:

  • Formation of a key intermediate through cyclization.
  • Subsequent functionalization to add the piperazine moiety.
  • Final modifications to achieve the desired compound structure.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of benzotriazine derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/ml against resistant strains of Acinetobacter . This highlights the potential of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one in combating antibiotic-resistant infections.

Case Study 2: Anticancer Activity

Another research effort focused on testing various benzotriazine derivatives against several cancer cell lines. The results indicated that modifications to the benzotriazine core significantly enhanced cytotoxicity, suggesting that further exploration of this compound could lead to novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzotriazinone core distinguishes the target compound from analogs such as:

  • Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., patent compounds in ), which feature a fused pyridine-pyrimidine ring system .
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 31’’ in ), which incorporate an oxygen atom in the heterocyclic core .

Key Differences :

  • Electronic Effects: The benzotriazinone core (N-rich) may exhibit stronger electron-withdrawing properties compared to the oxygen-containing benzoxazinone or pyrido-pyrimidinone systems, influencing reactivity and target binding.
  • Polarity: The pyrido-pyrimidinone core () includes a benzodioxol substituent, increasing hydrophobicity compared to the pyridinylpiperazine group in the target compound .

Piperazine Substituents

The pyridin-2-yl group on the piperazine ring in the target compound contrasts with substituents in analogs:

  • Unsubstituted Piperazine (e.g., compound 31’’ in ).
  • N-Phenylcarboxamide Piperazine (e.g., compound 33 in ) .
  • Methyl-Substituted Piperazines (e.g., patent compounds in ) .

Key Differences :

  • Binding Interactions : The pyridine ring enables π-π stacking or hydrogen bonding, absent in methylated derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Piperazine Substituent
Target Compound C₁₈H₁₆N₆O₂ 348.37 Benzotriazin-4-one 4-Pyridin-2-yl
Patent Compound () C₁₉H₁₆N₅O₃ 362.37 Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl (unsubstituted)
4-(4-Oxo-4-(piperazin-1-yl)butyl)-... (31’’) C₁₆H₂₁N₃O₃ 304.36 Benzo[b][1,4]oxazin-3(4H)-one Piperazin-1-yl (unsubstituted)
Compound 33 () C₂₃H₂₆N₄O₄ 422.47 Benzo[b][1,4]oxazin-3(4H)-one N-Phenylcarboxamide

Observations :

  • The target compound has intermediate molecular weight, balancing solubility and membrane permeability.
  • The pyridinylpiperazine group increases nitrogen content, enhancing hydrogen-bonding capacity compared to carboxamide or methylated analogs.

Biological Activity

3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20N4O3
  • Molecular Weight : 364.3978 g/mol
  • CAS Number : Not specifically listed but related compounds have been identified in literature.

Synthesis

The synthesis of benzotriazinone derivatives, including the target compound, typically involves multi-step organic reactions. A common method includes the reaction of 4-pyridinylpiperazine derivatives with appropriate carbonyl compounds to form the desired structure. Recent studies have reported various synthetic routes that optimize yield and purity while allowing for structural modifications to enhance biological activity .

Anticancer Activity

Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit the growth of human cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Benzotriazinone Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHepG210.5DNA synthesis inhibition
Compound BMCF-715.0Apoptosis induction
Target CompoundHeLa12.0Cell cycle arrest

Antimicrobial Activity

Benzotriazinones have also shown promise as antimicrobial agents. Studies suggest that they may possess activity against various bacterial strains by targeting specific metabolic pathways or inhibiting bacterial cell wall synthesis .

Binding Affinity Studies

Molecular docking studies have indicated that the target compound has a strong binding affinity for certain biological targets, including enzymes involved in cancer metabolism and receptors relevant to microbial infections. This suggests a potential for developing dual-action therapeutic agents .

Case Studies

  • Study on HepG2 Cells : A recent study synthesized a series of benzotriazinone derivatives and evaluated their antiproliferative effects on HepG2 cells. The most potent derivative exhibited an IC50 value of 10 µM, significantly inhibiting cell proliferation compared to controls .
  • Molecular Docking Analysis : Another research group performed molecular docking simulations to assess the binding interactions between the target compound and the human vitamin D receptor (VDR). The results indicated a promising affinity that could lead to further exploration in vitamin D-related therapies .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency.
  • Temperature Control : Reflux (~80–100°C) ensures sufficient energy for bond formation without decomposition .

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Condensation4-pyridin-2-ylpiperazine, K₂CO₃EthanolReflux48–65
PurificationSilica gel chromatographyEtOAc/petroleum etherRT>95% purity

How can researchers assess the purity and structural integrity of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one during synthesis?

Basic Research Question
Key analytical techniques include:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and resolve byproducts .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., piperazine proton integration at δ 2.5–3.5 ppm, benzotriazinone carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ = 415.4 g/mol) .

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Target Interaction Studies : Fluorescence polarization assays to assess binding to kinases or GPCRs .

Q. Advanced Consideration :

  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in cellular models .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Advanced Research Question

Modify Substituents :

  • Vary the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) to alter lipophilicity and hydrogen-bonding capacity.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzotriazinone core to enhance metabolic stability .

Assay Design :

  • Test derivatives in parallel against primary (e.g., cancer cells) and counter-screens (e.g., hepatotoxicity) to balance potency and safety .

Q. Example SAR Data :

DerivativePyridine PositionIC₅₀ (μM)Solubility (mg/mL)
Parent2-pyridyl1.20.05
Derivative A3-pyridyl0.80.03
Derivative B4-pyridyl2.50.12

What computational methods aid in predicting the binding affinity of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Focus on piperazine-pyridine hydrogen bonds with Asp86 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .

Q. Validation :

  • Compare computational ΔG values with experimental IC₅₀ data to refine scoring functions .

How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question

Experimental Variables :

  • Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) to minimize variability .
  • Compound Purity : Re-test batches with impurities >2% using orthogonal methods (HPLC + LC-MS) .

Statistical Analysis :

  • Apply Bland-Altman plots to assess inter-lab reproducibility of IC₅₀ values .

Case Study :
A 2024 study reported IC₅₀ = 1.5 μM against MCF-7 cells, while a 2025 study found IC₅₀ = 3.2 μM. Root-cause analysis identified differences in serum concentration (10% vs. 5% FBS), altering compound bioavailability .

What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve piperazine-chair conformation and benzotriazinone planarity .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. Key Parameters :

TechniqueResolution (Å)R-factorReference
SC-XRD0.84R₁ = 0.052

How can metabolic stability be evaluated for this compound in preclinical development?

Advanced Research Question

  • In Vitro Assays :
    • Microsomal Stability : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.

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